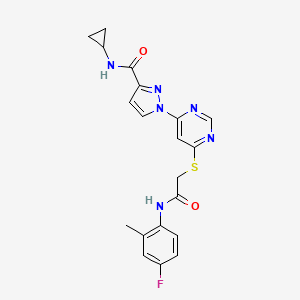

![molecular formula C21H16F2N2O2S B2575982 3,4-difluoro-N-[1-(tiofeno-2-carbonil)-1,2,3,4-tetrahidroquinolin-7-il]benzamida CAS No. 946367-88-0](/img/structure/B2575982.png)

3,4-difluoro-N-[1-(tiofeno-2-carbonil)-1,2,3,4-tetrahidroquinolin-7-il]benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

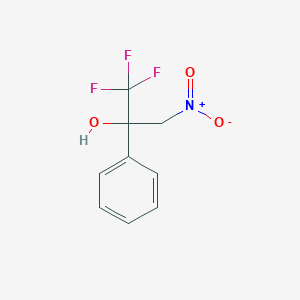

The compound “3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” is a complex organic molecule. It is structurally similar to known utopioids . The molecular formula is C16H22F2N2O .

Synthesis Analysis

The synthesis of thiophene derivatives, which are part of the compound , has been a topic of interest for many scientists . Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Various methods have been used for the synthesis of thiophene derivatives, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: FC1=C (C=CC (C (N © [C@H]2CCCC [C@@H]2N ©C)=O)=C1)F . This indicates the presence of a fluorinated benzamide moiety and a thiophene moiety in the structure.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific functional groups present in the molecule . Direct fluorination processes and condensation reactions are some of the typical methods used in the synthesis of thiophene derivatives .Physical And Chemical Properties Analysis

The compound is a crystalline solid . It has a molecular weight of 296.4 . It has good solubility in DMF (20 mg/ml), DMSO (10 mg/ml), and ethanol (10 mg/ml) .Aplicaciones Científicas De Investigación

Química Medicinal

Los análogos basados en tiofeno, como el compuesto en cuestión, han atraído a un número creciente de científicos como posibles compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos .

Aplicaciones Antiinflamatorias

Se ha informado que los compuestos con un núcleo de tiofeno poseen propiedades antiinflamatorias . Por ejemplo, 1-[1-(2,5-dimetiltiofen-3-il)etil]-1-hidroxiurea actúa como un agente antiinflamatorio .

Aplicaciones Antimicrobianas

Los derivados del tiofeno exhiben propiedades antimicrobianas . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de nuevos agentes antimicrobianos.

Aplicaciones Anticancerígenas

Se ha descubierto que los derivados del tiofeno exhiben propiedades anticancerígenas . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de nuevos fármacos contra el cáncer.

Química Industrial

Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de nuevos inhibidores de la corrosión.

Semiconductores Orgánicos

Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de nuevos semiconductores orgánicos.

Diodos Orgánicos Emisores de Luz (OLED)

Las moléculas con el sistema de anillo de tiofeno se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de nuevos OLED.

Aplicaciones Antiateroscleróticas

Se ha descubierto que los derivados del tiofeno exhiben propiedades antiateroscleróticas . Esto sugiere que el compuesto podría usarse potencialmente en el desarrollo de nuevos fármacos antiateroscleróticos.

Direcciones Futuras

Thiophene derivatives have been the focus of many research studies due to their wide range of applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it’s likely that future research will continue to explore the potential applications of these compounds, including “3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide”.

Propiedades

IUPAC Name |

3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N2O2S/c22-16-8-6-14(11-17(16)23)20(26)24-15-7-5-13-3-1-9-25(18(13)12-15)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVOXTXJHBYAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

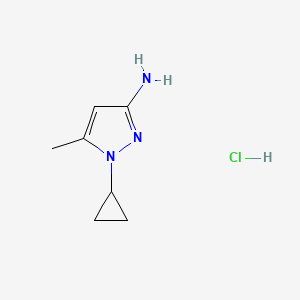

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(dimethylamino)-N-methylpyridazine-3-carboxamide](/img/structure/B2575902.png)

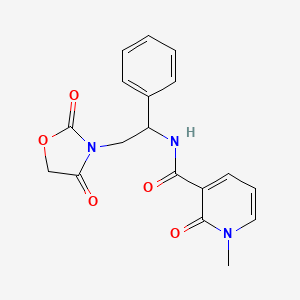

![2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575903.png)

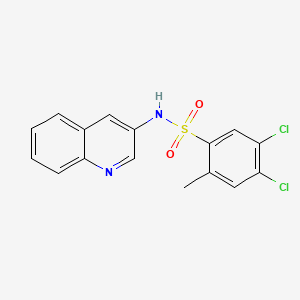

![1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2575905.png)

![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2575913.png)

![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2575922.png)